NRPSs-IN-1 Retains High-Affinity GrsA A-Domain Binding (Kd = 16.6 nM) Despite Chemical Modification Required for Cell Penetration
NRPSs-IN-1 (Compound 7) inhibits the purified recombinant GrsA A-domain with a dissociation constant (Kd) of 16.6 nM as determined by fluorescence polarization assay [1]. This binding affinity is retained despite the introduction of a cyanomethyl functionality at the 2′-OH position of the adenosine skeleton—a modification designed to overcome the intrinsic bacterial cell permeability limitation of the parent AA-AMS scaffold [2]. While the parent AA-AMS scaffold is known to bind A-domains with nanomolar affinity, quantitative Kd values for unmodified AA-AMS against GrsA are not reported in the same study, precluding direct fold-change comparison; however, the key differentiation lies in the maintenance of single-digit nanomolar binding affinity in a scaffold variant that simultaneously enables live-cell functional activity [2].
| Evidence Dimension | Binding affinity (Kd) to GrsA A-domain |
|---|---|
| Target Compound Data | Kd = 16.6 nM |
| Comparator Or Baseline | Unmodified AA-AMS scaffold (affinity to A-domains generally in nanomolar range; exact GrsA Kd not reported) with known poor cell permeability due to high hydrophilicity [2] |
| Quantified Difference | Retention of high-affinity binding in cell-penetrant scaffold variant (not directly quantifiable as fold-change) |
| Conditions | Recombinant GrsA protein; fluorescence polarization assay; pH not explicitly specified in reference |
Why This Matters
The combination of preserved high-affinity A-domain binding with functional cell penetration enables intracellular NRPS inhibition that is unattainable with unmodified AA-AMS analogs, making NRPSs-IN-1 uniquely suited for live-cell and whole-organism studies of NRPS-mediated biosynthesis.
- [1] Ishikawa F, Konno S, Kakeya H, Tanabe G. Development of a chemical scaffold for inhibiting nonribosomal peptide synthetases in live bacterial cells. Beilstein J Org Chem. 2024 Feb 26;20:445-451. doi:10.3762/bjoc.20.39. View Source
- [2] Ishikawa F, Konno S, Kakeya H, Tanabe G. Inhibition of surfactin biosynthesis in Bacillus subtilis using cell-permeable adenylation domain inhibitors. Chembiochem. 2025 Jun 16;26(12):e202500136. doi:10.1002/cbic.202500136. View Source
